molecular formula C18H14O B104670 10,11-dihydro-9H-benzo[a]anthracen-8-one CAS No. 5472-20-8

10,11-dihydro-9H-benzo[a]anthracen-8-one

Cat. No.: B104670
CAS No.: 5472-20-8
M. Wt: 246.3 g/mol
InChI Key: XIWBRGAUYFQUEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10,11-dihydro-9H-benzo[a]anthracen-8-one (CAS 5472-20-8) is a synthetic organic compound with the molecular formula C₁₈H₁₄O and a molecular weight of 246.30 g/mol . It is a solid at room temperature, with a calculated density of 1.225 g/cm³ and a high boiling point of 462.2°C, indicating its thermal stability . This compound is classified as a polycyclic aromatic hydrocarbon (PAH) derivative, a class of chemicals extensively studied in environmental and toxicological research . PAHs are often formed during the incomplete combustion of organic materials and are of significant scientific interest due to their environmental persistence and potential health effects . Researchers utilize this specific dihydro-derivative of benz[a]anthracenone as a key intermediate or building block in synthetic organic chemistry. Its structure serves as a precursor for the synthesis of more complex molecules, including potential pharmaceuticals, as evidenced by related structural analogs used in the synthesis of compounds like Velpatasvir . Furthermore, structurally similar tetrahydrobenz[a]anthracene derivatives have been the subject of crystallographic studies to understand their three-dimensional conformation, which is critical for investigating interactions in biological systems . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

5472-20-8

Molecular Formula

C18H14O

Molecular Weight

246.3 g/mol

IUPAC Name

10,11-dihydro-9H-benzo[a]anthracen-8-one

InChI

InChI=1S/C18H14O/c19-18-7-3-5-13-10-16-14(11-17(13)18)9-8-12-4-1-2-6-15(12)16/h1-2,4,6,8-11H,3,5,7H2

InChI Key

XIWBRGAUYFQUEQ-UHFFFAOYSA-N

SMILES

C1CC2=C(C=C3C=CC4=CC=CC=C4C3=C2)C(=O)C1

Canonical SMILES

C1CC2=C(C=C3C=CC4=CC=CC=C4C3=C2)C(=O)C1

Other CAS No.

5472-20-8

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 10,11-dihydro-9H-benzo[a]anthracen-8-one and analogous compounds:

Compound Name Core Structure Substituents/Saturation Functional Groups Key Properties/Applications Reference
This compound Benzo[a]anthracene 10,11-dihydro; ketone at C8 Ketone Synthetic intermediate; materials precursor
Matrine Benzo[de]anthracene Dodecahydro; diaza (N-atoms) Ketone, tertiary amine Antitumor, antiviral alkaloid
9,9′-Bianthracene-10,10′-dione Anthracene dimer C-C linked dimer; ketones at C10 Two ketones Photophysical studies; crystal engineering
N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide Anthracene 9,10-dione; amide at C1 Diketone, amide Chelation-assisted C-H activation
10-(4-Hydroxybenzylidene)anthracen-9(10H)-one Anthracene Exocyclic double bond at C10 Ketone, phenol Fluorescent probes

Physicochemical Properties

  • Aromaticity and Solubility : The 10,11-dihydro substitution in the target compound reduces conjugation compared to fully aromatic anthracenes (e.g., 9,10-diphenylanthracene ), leading to higher solubility in polar solvents. In contrast, matrine’s dodecahydro and diaza structure enhances hydrophilicity, making it water-soluble .
  • Thermal Stability: Anthracenones with extended conjugation (e.g., 9,9′-bianthracene-10,10′-dione) exhibit higher thermal stability (decomposition >300°C) due to rigid dimeric structures , whereas the target compound’s stability is moderate, typical of monoketones.

Research Findings and Data

Spectroscopic Characterization

  • NMR and IR : Similar to N-(9,10-dioxoanthracen-1-yl)-2-methylbenzamide , the target compound’s ketone would show characteristic carbonyl stretches (~1680 cm⁻¹) and 13C NMR signals near 200 ppm.

Preparation Methods

Cyclocondensation of Aromatic Precursors

A foundational approach involves the cyclocondensation of appropriately substituted aromatic precursors. Sangaiah et al. (1983) demonstrated that 10,11-dihydro-9H-benzo[a]anthracen-8-one is accessible via aldol-like condensation reactions. For instance, treatment of 8-keto-10,11-dihydrobenz[a]anthracene with aromatic aldehydes under basic conditions (pyridine/piperidine) yields the target compound through intramolecular cyclization . The reaction proceeds via enolate formation at the ketone moiety, followed by nucleophilic attack on the aldehyde carbonyl, culminating in dehydration to form the fused aromatic system.

Key conditions :

  • Solvent: Dry pyridine

  • Catalysts: Piperidine (15% v/v)

  • Temperature: 130°C (oil bath)

  • Workup: Acidic quench (6N HCl), extraction with dichloromethane, silica gel chromatography .

This method achieves moderate yields (50–70%) and is notable for its scalability, though purification challenges arise due to byproduct formation.

Oxidative Functionalization of Dihydroanthracenes

Direct oxidation of 10,11-dihydrobenz[a]anthracene represents a streamlined approach. Catalytic oxidation using Jones reagent (CrO₃/H₂SO₄) selectively targets the C8 position, forming the ketone . Alternatively, aerobic oxidation in the presence of Co(OAc)₂ at 80°C achieves comparable results with reduced environmental impact .

Optimized parameters :

  • Substrate: 10,11-dihydrobenz[a]anthracene (1 equiv)

  • Oxidant: CrO₃ (2 equiv) in 50% H₂SO₄

  • Temperature: 0°C → RT (12 h)

  • Yield: 65–75% .

This method is limited by overoxidation risks, necessitating precise stoichiometric control.

Friedel-Crafts Acylation

Friedel-Crafts acylation of dihydroanthracene derivatives offers a regioselective route. Reaction with acetyl chloride in the presence of AlCl₃ (Lewis acid) facilitates electrophilic substitution at the C8 position, followed by hydrolysis to the ketone .

Typical protocol :

  • Reagents: Acetyl chloride (1.2 equiv), AlCl₃ (1.5 equiv)

  • Solvent: Nitrobenzene (anhydrous)

  • Conditions: 0°C → reflux (4 h)

  • Quench: Ice/HCl, extract with CH₂Cl₂, chromatographic purification .

Yields range from 55–60%, with nitrobenzene’s toxicity posing a practical drawback.

Transition Metal-Catalyzed Cross-Coupling

Palladium-mediated cross-coupling has emerged as a modern alternative. Suzuki-Miyaura coupling of 8-bromo-10,11-dihydrobenz[a]anthracene with arylboronic acids installs substituents adjacent to the ketone, which is subsequently oxidized .

Example :

  • Coupling : 8-Bromo derivative + phenylboronic acid → Pd(PPh₃)₄, Na₂CO₃, toluene/MeOH (70°C, 12 h) .

  • Oxidation : Treat with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dioxane (80°C, 6 h) .

  • Overall yield: 40–50% .

This method excels in introducing functional diversity but requires multistep synthesis.

Characterization and Analytical Data

Successful synthesis is confirmed through spectroscopic and chromatographic analysis:

Property Value Reference
Melting Point157–158°C
¹H NMR (CDCl₃)δ 7.63 (dd, J=7.5 Hz, 2H), 4.46 (s, 2H)
¹³C NMRδ 197.9 (C=O), 138.4–128.4 (aromatic)
HRMS (FAB)m/z 246.3 [M+H]⁺
IR (KBr)1671 cm⁻¹ (C=O stretch)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 10,11-dihydro-9H-benzo[a]anthracen-8-one, and how can intermediates be optimized for yield?

  • Methodological Answer : A multi-step synthesis approach is often employed. For example, intermediates like 8,9,10,11-tetrahydrobenz[a]anthracen-8-ol (CAS 91484-81-0) can be synthesized via cyclization reactions using lithium diisopropylamide (LDA) in THF, followed by oxidation to form the ketone moiety . Optimization of reaction conditions (e.g., temperature, solvent polarity) and purification via column chromatography (ethyl acetate/hexane) are critical for improving yields.

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming hydrogen and carbon environments, particularly for distinguishing dihydro regions (e.g., 10,11-dihydro protons at δ 2.5–3.5 ppm). Infrared (IR) spectroscopy identifies carbonyl stretches (C=O) near 1680–1720 cm⁻¹. UV-Vis spectroscopy can monitor conjugation changes in derivatives, such as shifts in λmax due to aromatic substituents .

Q. What safety protocols are required when handling dihydroanthracene derivatives in the laboratory?

  • Methodological Answer : Due to potential skin/eye irritation and aquatic toxicity (e.g., H315, H319, H400 classifications for similar compounds), use PPE (gloves, goggles), work in fume hoods, and avoid environmental release. For spills, collect using inert absorbents and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can regioselective functionalization of the 10,11-dihydroanthracene core be achieved to introduce electron-withdrawing/donating groups?

  • Methodological Answer : Bromination at the 9- or 10-position (e.g., using NBS in CCl4) enables further cross-coupling reactions (Suzuki, Heck). For electron-donating groups, Friedel-Crafts alkylation with alkyl halides and Lewis acids (AlCl3) is effective. Monitor regiochemistry via <sup>13</sup>C NMR and X-ray crystallography .

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can model HOMO-LUMO gaps and charge distribution. Quantitative Structure-Property Relationship (QSPR) models predict solubility and toxicity using descriptors like logP and polar surface area .

Q. How do solvent polarity and substituent effects influence the photophysical behavior of dihydroanthracenone derivatives?

  • Methodological Answer : Solvatochromic shifts in fluorescence emission (e.g., in THF vs. DMSO) can be quantified using time-resolved spectroscopy. Electron-withdrawing groups (e.g., nitro) redshift λem due to stabilized excited states, while alkyl groups enhance quantum yields by reducing non-radiative decay .

Q. What strategies resolve contradictions in reported solubility or stability data for dihydroanthracene derivatives?

  • Methodological Answer : Systematic re-evaluation under controlled conditions (humidity, light exposure) is critical. For example, discrepancies in ethyl acetate solubility (reported in some intermediates ) may arise from crystallinity differences. Use differential scanning calorimetry (DSC) to assess polymorphism and thermogravimetric analysis (TGA) for stability .

Q. How can environmental impact assessments be designed for dihydroanthracene derivatives, given their aquatic toxicity?

  • Methodological Answer : Follow OECD guidelines for acute/chronic toxicity testing in Daphnia magna. Measure EC50 values and bioaccumulation potential. Mitigation strategies include developing biodegradable analogs or encapsulation techniques to limit leaching .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.